molecular formula C19H18N2O14S4 B12754659 2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]- CAS No. 72749-64-5

2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-

Katalognummer: B12754659
CAS-Nummer: 72749-64-5
Molekulargewicht: 626.6 g/mol
InChI-Schlüssel: ALFVCRVBICXWBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]- is a complex organic compound with a molecular formula of C19H18N2O14S4 and a molecular weight of 626.59 g/mol . This compound is known for its intricate structure, which includes multiple functional groups such as hydroxyl, methoxy, sulfooxy, and azo groups. It is primarily used in various industrial and scientific applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]- involves several steps:

Industrial production methods typically involve large-scale batch processes with controlled reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]- undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a dye intermediate and in the synthesis of complex organic molecules.

    Biology: It serves as a staining agent for biological tissues and cells.

    Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of dyes, pigments, and other colorants.

Wirkmechanismus

The mechanism by which 2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]- exerts its effects involves its ability to interact with various molecular targets. The sulfonic acid groups enhance its solubility in water, while the azo group allows it to form stable complexes with metals and other compounds. These interactions can affect various biochemical pathways, making it useful in different applications .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other naphthalenedisulfonic acid derivatives such as:

The uniqueness of 2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]- lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

72749-64-5

Molekularformel

C19H18N2O14S4

Molekulargewicht

626.6 g/mol

IUPAC-Name

4-hydroxy-3-[[4-methoxy-3-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C19H18N2O14S4/c1-34-15-5-2-12(10-16(15)36(23,24)7-6-35-39(31,32)33)20-21-18-17(38(28,29)30)9-11-8-13(37(25,26)27)3-4-14(11)19(18)22/h2-5,8-10,22H,6-7H2,1H3,(H,25,26,27)(H,28,29,30)(H,31,32,33)

InChI-Schlüssel

ALFVCRVBICXWBF-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)CCOS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.